N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid molecule combining a 4-oxoquinazolinone core with a furan-pyrazine-methyl-propanamide side chain. Quinazolinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The unique substitution pattern of this compound—particularly the fused furan-pyrazine moiety—distinguishes it from other derivatives. This article compares its structural, synthetic, and physicochemical properties with related propanamide and quinazolinone-based analogs.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-18(5-9-25-13-24-16-4-2-1-3-15(16)20(25)27)23-11-17-19(22-8-7-21-17)14-6-10-28-12-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKADKXACWZTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.
Biochemical Pathways
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may affect the biochemical pathways related to the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth of this bacterium.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a furan ring, a pyrazine ring, and a quinazoline moiety, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
Molecular Formula and Weight
- Molecular Formula : C19H15N5O3
- Molecular Weight : 361.361 g/mol
Structural Representation
The compound features a complex structure characterized by the following components:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyrazine Ring : A six-membered ring containing two nitrogen atoms.
- Quinazoline Moiety : A bicyclic structure that includes both benzene and pyrimidine rings.
InChI Key
InChI Key: CYLYFBRPFWDSDX-UHFFFAOYSA-N
SMILES Notation
SMILES: C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=COC=C4
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, including enzymes and receptors. The unique chemical structure may enhance binding affinity and modulate biological pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of quinazoline can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antiviral Properties
Recent investigations into the antiviral activity of related compounds have demonstrated efficacy against various viruses. For example, certain pyrazine derivatives have shown potential as antiviral agents by inhibiting viral replication . The presence of the furan and pyrazine rings may contribute to this activity through mechanisms involving interference with viral proteins.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in critical cellular processes. For example, quinazoline derivatives are known to inhibit kinases that play pivotal roles in cell signaling pathways associated with cancer progression .
Study 1: Antitumor Efficacy
A study evaluating the antitumor efficacy of quinazoline derivatives found that compounds with similar structures to this compound exhibited significant inhibition of L1210 leukemia cells in vitro. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways.
Study 2: Antiviral Activity
In another study, a series of furan-pyrazine derivatives were synthesized and tested against the Para 3 virus. The results revealed that specific substitutions on the pyrazine ring enhanced antiviral activity, suggesting that structural modifications could optimize therapeutic efficacy against viral infections.
Summary of Biological Activities
Comparison with Similar Compounds
Core Scaffold and Substituents
The target compound features a 4-oxoquinazolin-3(4H)-yl group linked via a propanamide chain to a 3-(furan-3-yl)pyrazin-2-ylmethyl substituent. Key comparisons with analogs include:
- N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (): These derivatives replace the quinazolinone with a 2-oxoquinoline core and vary the N-alkyl group (e.g., propyl, benzyl).
- 2-(4-Oxoquinazolin-3(4H)-yl)acetamides (): These analogs have a shorter acetamide linker instead of propanamide, which may limit conformational flexibility. The most active compound in this class, 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide, highlights the importance of halogen and methyl substitutions for bioactivity .
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (): These compounds feature thiazole-oxadiazole systems instead of furan-pyrazine, offering distinct hydrogen-bonding and electronic properties .
Molecular Weight and Melting Points
However, the absence of polar hydroxyl groups (cf. compound 24 in ) may result in a lower melting point than 291°C .
Spectral Data Comparison
The target’s IR spectrum would display distinct amide and quinazolinone carbonyl stretches, while its $^1$H NMR would resolve pyrazine and furan protons, differentiating it from analogs with simpler alkyl or thiazole substituents .
Q & A
Q. What are the key challenges in synthesizing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how can they be addressed methodologically?
Synthesis involves multi-step organic reactions, including coupling the pyrazine-furan moiety to the quinazolinone-propanamide backbone. Challenges include:
- Intermediate stability : Reactive intermediates (e.g., free amines or aldehydes) may degrade under standard conditions. Controlled pH and low-temperature environments (e.g., 0–5°C) are recommended during critical steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is often required to isolate high-purity intermediates. Analytical techniques like TLC and HPLC ensure reaction progress .
Q. Which spectroscopic methods are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the pyrazine-furan linkage and the absence of tautomers in the quinazolinone ring .
- Mass spectrometry (HRMS or LC-MS) : Validates molecular weight and detects impurities (>95% purity threshold) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxoquinazolinone) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
Contradictions may arise from assay variability (e.g., ATP concentration differences) or impurities in test compounds. Methodological solutions include:
- Standardized assays : Use uniform protocols (e.g., consistent ATP levels in kinase assays) and reference inhibitors (e.g., staurosporine) .
- Purity validation : Re-test compounds after rigorous purification (e.g., preparative HPLC) and quantify impurities via LC-MS .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazine ring to reduce oxidative metabolism .
- Prodrug approaches : Esterification of the propanamide’s terminal carboxyl group to enhance membrane permeability .
- In vitro ADME assays : Use hepatic microsomes or CYP450 isoforms to assess metabolic stability and guide structural optimization .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Stepwise substitution : Synthesize analogs with variations in the furan (e.g., furan-2-yl vs. furan-3-yl) and quinazolinone (e.g., 6,7-dimethoxy vs. unsubstituted) moieties .
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Computational modeling : Dock analogs into target binding pockets (e.g., EGFR or VEGFR2) using molecular dynamics simulations to rationalize activity .
Methodological Considerations for Data Interpretation
Q. What analytical techniques are critical for detecting and quantifying degradation products during stability studies?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via:
- HPLC-DAD/MS : Identify degradation pathways (e.g., hydrolysis of the propanamide bond) .
- XRD or DSC : Monitor crystallinity changes affecting solubility .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic bridging : Measure plasma concentrations post-administration to correlate in vivo exposure with in vitro IC₅₀ values .
- Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to assess target engagement in disease-relevant tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
